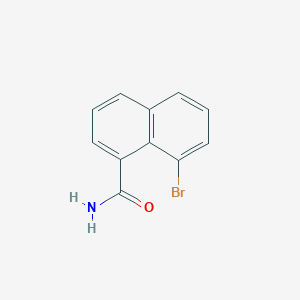

8-Bromo-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-Bromo-1-naphthamide” is a derivative of naphthalimide . Naphthalimides, including its derivatives, have been widely used in various fields such as analytical chemistry, materials chemistry, and biochemistry due to their excellent photostability, good structural flexibility, high fluorescence quantum yield, and large Stokes shift .

Synthesis Analysis

The synthesis of naphthalimide derivatives often involves aromatic nucleophilic substitution reactions . For instance, a series of multi-acceptor based push–pull derivatives were designed and synthesized via Pd-catalyzed Sonogashira cross-coupling reaction followed by [2+2] cycloaddition–electrocyclic ring-opening reaction .Molecular Structure Analysis

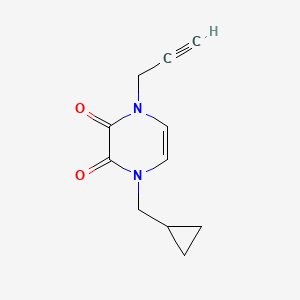

The molecular formula of “this compound” is C11H7BrO . Its average mass is 235.077 Da and its monoisotopic mass is 233.968018 Da .Applications De Recherche Scientifique

Bacterial Biofilm Inhibition

- Study 1: Naphthamides, including derivatives of 8-Bromo-1-naphthamide, have shown potential as bacterial biofilm inhibitors. Specific derivatives exhibited efficient biofilm inhibition activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. This is significant because bacteria in biofilms are resistant to many antimicrobial treatments, and these compounds could play a role in preventing future drug resistance (Ejaz et al., 2021).

Luminescent Material Development

- Study 2: 1,8-Naphthalimide derivatives, which include this compound, have been used in the development of luminophore compounds for various scientific and technological applications. These compounds have demonstrated potential for use in organic electronics, fluorescence sensors, and electroluminescent devices (Long-he, 2007).

Antimicrobial and Anticancer Activities

- Study 3: 2-Naphthamide derivatives, closely related to this compound, have shown promise in both antimicrobial and anticancer activities. One study reported the design and synthesis of such derivatives, which exhibited significant in vitro antibacterial, antifungal, and anticancer activities (Pham & Truong, 2022).

Fluorescent Cellular Imaging

- Study 4: Research has explored the use of 1,8-Naphthalimide-based compounds for fluorescent cellular imaging. These compounds have been found to be effective in labeling lipid droplets in cancer and normal cells with extremely low toxicity. Their application in cell imaging is attributed to their high fluorescence quantum yields and photostability (Ni et al., 2020).

Nucleic Acid Binding and Imaging Agents

- Study 5: Functional 1,8-naphthalimide derivatives, including those related to this compound, have been developed for DNA targeting, anticancer, and cellular imaging applications. The photophysical properties of these compounds allow them to be used as probes to monitor binding to biomolecules and to track their uptake and location within cells (Banerjee et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “8-Bromo-1-naphthoic acid”, suggests that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Orientations Futures

Naphthalimide derivatives, including “8-Bromo-1-naphthamide”, have potential for broad and exciting applications in the future . They have been used in ion detection, molecular recognition, material applications, and bioimaging, and there is hope to develop more powerful fluorescent chemosensors . Additionally, they have shown promise in the field of organic light-emitting diodes (OLEDs) .

Propriétés

IUPAC Name |

8-bromonaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPJTAWXMPTXGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2583670.png)

![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2583677.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2583679.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2583680.png)

![N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2583685.png)

![4-ethoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2583687.png)

![3-[(2S)-1-methylpyrrolidin-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B2583691.png)

![N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine](/img/structure/B2583692.png)